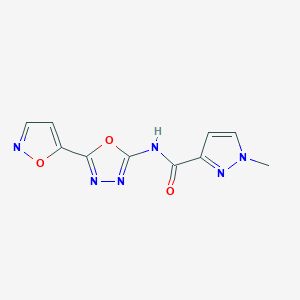

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O3/c1-16-5-3-6(15-16)8(17)12-10-14-13-9(18-10)7-2-4-11-19-7/h2-5H,1H3,(H,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEDLLAZEVBWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of isoxazole and oxadiazole intermediates, which are then coupled with a pyrazole derivative through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various microbial strains:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Mycobacterium bovis | Strong inhibition | |

| Candida albicans | Moderate antifungal | |

| Escherichia coli | Effective antibacterial |

In a study by Dhumal et al., derivatives of 1,3,4-oxadiazole demonstrated potent antitubercular activity against Mycobacterium bovis, suggesting similar effects could be anticipated for derivatives like N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide due to structural similarities .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested on various cancer cell lines, showing significant growth inhibition:

| Cancer Cell Line | Percent Growth Inhibition (%) | Reference |

|---|---|---|

| SNB-19 | 86.61 | |

| OVCAR-8 | 85.26 | |

| NCI-H460 | 75.99 | |

| HOP-92 | 67.55 |

The compound's mechanism of action appears to involve the modulation of enzymatic activity linked to cancer progression. In vitro studies indicate that it can inhibit key enzymes involved in tumor growth pathways .

Study 1: Synthesis and Biological Evaluation

A series of novel derivatives based on the oxadiazole framework were synthesized and characterized using FTIR, NMR, and mass spectral analysis. These compounds were screened for their antidiabetic, anti-inflammatory, and anticancer activities. Notably, several derivatives exhibited promising results against various cancer types through MTT assays .

Study 2: Antimicrobial Screening

Another study focused on synthesizing isoxazole-substituted oxadiazoles and evaluating their antimicrobial efficacy against common pathogens. The results indicated that specific substitutions significantly enhanced antimicrobial activity, providing insights into structure-activity relationships within this chemical class .

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but differ in substituents. Key comparisons:

Key Findings :

Oxadiazole-Benzamide Derivatives ()

Compounds LMM5 and LMM11 incorporate a benzamide-oxadiazole scaffold. Unlike the target compound, these feature sulfamoyl and furanyl groups.

Comparison :

- The target compound’s pyrazole-carboxamide may offer better solubility than LMM5/LMM11’s sulfamoyl groups, which are prone to crystallinity-driven poor bioavailability .

- Isoxazole in the target compound vs. furan in LMM11: Isoxazole’s higher electronegativity could enhance target binding specificity .

Carbothioamide Analogs ()

Pyrazole-carbothioamides (e.g., 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ) replace the carboxamide with a thioamide group.

Key Differences :

Sulfonamide Derivatives ()

Sulfanilamide-linked isoxazoles (e.g., 5-methyl-3-sulfanilamidoisoxazole ) contrast with the target’s carboxamide linkage.

Comparison :

- Sulfonamides are classical antimicrobial agents but face resistance issues. The carboxamide in the target compound may mitigate resistance mechanisms reliant on sulfa-drug metabolism .

- Sulfonamide’s acidic NH group (pKa ~10) vs. carboxamide’s neutral NH: Alters ionization state under physiological conditions, affecting membrane permeability .

Fluorinated Oxadiazole-Pyrrolidine Derivatives ()

The compound 5-{(2S)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4,4-difluoropyrrolidin-2-yl}-N-methyl-1,2,4-oxadiazole-3-carboxamide incorporates difluoropyrrolidine, enhancing metabolic stability via fluorine’s electronegativity and steric effects.

Comparison :

- Fluorination in pyrrolidine increases lipophilicity and resistance to oxidative metabolism compared to the target compound’s non-fluorinated isoxazole .

- The difluoro group may improve blood-brain barrier penetration, a property absent in the target compound .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a unique combination of isoxazole and oxadiazole moieties. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure incorporates multiple heterocyclic rings that contribute to its biological activity. The presence of isoxazole and oxadiazole rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing isoxazole and oxadiazole structures. For instance, derivatives of these compounds have shown significant antibacterial and antifungal activities against various microbial strains.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of structurally similar compounds and reported the following findings:

| Compound | Zone of Inhibition (mm) at 100 µg/mL | Activity Level |

|---|---|---|

| 5a | 20 | High |

| 5b | 18 | Moderate |

| 5c | 15 | Moderate |

| 5d | 22 | Excellent |

| Clotrimazole (Standard) | 16 | Moderate |

Compounds with halogen substitutions on the benzene ring exhibited enhanced antifungal activity, suggesting that specific modifications can significantly influence biological outcomes .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Protein Synthesis : The compound may act as an inhibitor of peptide deformylase, a crucial enzyme in bacterial protein synthesis.

- Disruption of Cellular Functions : By interacting with cell membranes or specific receptors, it may disrupt essential cellular processes in pathogens.

Research Findings

Several studies have investigated the biological activity of this compound and its analogs. Notable findings include:

- Antibacterial Properties : Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

- Toxicity Profiles : While exhibiting antimicrobial properties, some derivatives also displayed moderate toxicity in mammalian cell lines, indicating a need for further optimization to enhance selectivity towards pathogens while minimizing cytotoxic effects.

Future Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

- Molecular Docking Studies : To elucidate binding affinities and modes of action against specific bacterial enzymes or receptors.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for improved efficacy and reduced toxicity.

Q & A

Basic: How can synthesis protocols for this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves adjusting reaction conditions, such as solvent choice, catalyst loading, and temperature. For example:

- Solvent Selection : Use polar aprotic solvents like DMF (dimethylformamide) to enhance nucleophilic substitution reactions, as demonstrated in the synthesis of analogous oxadiazole derivatives .

- Base Catalysis : Potassium carbonate (K₂CO₃) effectively deprotonates thiol intermediates, facilitating alkylation with RCH₂Cl reagents. A molar ratio of 1:1.2 (substrate:base) minimizes side reactions .

- Purification : Employ column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products. Thin-layer chromatography (TLC) with silica gel plates can monitor reaction progress .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and heterocyclic connectivity. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity (>95%) .

- Chromatography : TLC and HPLC assess purity, with mobile phases tailored to the compound’s polarity .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Methodological Answer:

SAR requires systematic substitution of functional groups and bioassay correlation:

- Substituent Variation : Modify the isoxazole or pyrazole rings (e.g., electron-withdrawing groups on isoxazole) to enhance target binding. For example, replacing methyl groups with trifluoromethyl improved Factor Xa inhibition in related compounds .

- Bioassays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models. Compare potency and selectivity profiles .

- Pharmacophore Mapping : Identify critical binding motifs (e.g., hydrogen-bond acceptors on oxadiazole) using molecular modeling .

Advanced: What in silico strategies predict biological activity and binding modes?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. For instance, docking studies on Factor Xa inhibitors revealed optimal positioning of the pyrazole-carboxamide moiety in the active site .

- PASS Prediction : The PASS Online® tool estimates potential biological activities (e.g., antiviral, anticancer) based on structural fingerprints .

- ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioassay data?

Methodological Answer:

- Validation Steps :

- Data Triangulation : Cross-reference in silico results with SAR trends. For example, if a substituent improves docking scores but reduces experimental potency, investigate steric clashes or metabolic instability .

Advanced: What mechanisms underlie this compound’s biological activity in enzyme inhibition?

Methodological Answer:

Mechanistic studies involve:

- Enzyme Kinetics : Measure Michaelis-Menten parameters to determine inhibition type (competitive/non-competitive).

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., Factor Xa) to identify key interactions, such as hydrogen bonds between the carboxamide group and catalytic residues .

- Mutagenesis Studies : Introduce point mutations in the enzyme’s active site to validate binding residues .

Advanced: How can cytotoxicity and off-target effects be systematically evaluated?

Methodological Answer:

- In Vitro Toxicity : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values for cytotoxicity.

- Selectivity Screening : Test against related enzymes (e.g., trypsin, plasma kallikrein) to confirm target specificity. A selectivity index >100-fold is ideal .

- hERG Assays : Evaluate cardiac toxicity risks via patch-clamp studies or computational models .

Advanced: What synergies exist between its heterocyclic systems (pyrazole, oxadiazole, isoxazole) in enhancing bioactivity?

Methodological Answer:

- Electronic Effects : The oxadiazole ring acts as a bioisostere for ester groups, improving metabolic stability. Isoxazole’s electron-deficient nature enhances π-π stacking in hydrophobic pockets .

- Conformational Rigidity : The fused heterocyclic system restricts rotational freedom, optimizing binding to deep active sites (e.g., observed in Factor Xa inhibitors) .

Advanced: How can stability under varying pH and temperature conditions be assessed for preclinical development?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC .

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Assess physical (e.g., crystallinity) and chemical stability .

Advanced: What strategies improve oral bioavailability for in vivo efficacy studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or amorphous solid dispersions.

- Plasma Protein Binding (PPB) Assays : Measure free fraction using equilibrium dialysis; low PPB correlates with better bioavailability .

- Pharmacokinetic Profiling : Conduct rodent studies to calculate AUC, Cmax, and half-life. Modify substituents (e.g., adding hydrophilic groups) to improve absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.